molecular formula C40H67NO14 B1674807 Leucomycin A1 CAS No. 16846-34-7

Leucomycin A1

Cat. No.: B1674807
CAS No.: 16846-34-7
M. Wt: 786 g/mol
InChI Key: IEMDOFXTVAPVLX-BRSNCBHMSA-N
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Mechanism of Action

Target of Action

Leucomycin A1, a major metabolite of the leucomycin complex, primarily targets the 50S ribosomal protein L3 . This protein is a crucial component of the bacterial ribosome, playing a significant role in protein synthesis.

Mode of Action

This compound functions by binding to the bacterial ribosome, specifically targeting the 50S subunit . This binding interferes with the translocation step of protein synthesis, which is crucial for the growth and replication of bacterial cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, this compound disrupts the translocation process, thereby inhibiting protein synthesis. This disruption can lead to the cessation of bacterial growth and replication .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of protein synthesis in bacterial cells . This inhibition results in the cessation of bacterial growth and replication, leading to the eventual death of the bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of this compound, as degradation products can be readily produced in acidic conditions . Additionally, the presence of other bacteria and the specific strain of bacteria can also influence the efficacy of this compound .

Safety and Hazards

Leucomycin A1 should be used with caution due to its association with severe cutaneous hypersensitivity reactions such as Stevens-Johnson syndrome, toxic epidermal necrolysis, erythema multiforme, and acute generalized exanthematous pustulosis, and its potential to precipitate Clostridium difficile associated diarrhea (CDAD), which may lead to fatal colitis .

Future Directions

Leucomycin A1 is one of the more potent members of the leucomycin complex . Leucomycin complex (kitasamycin) is effective against a wide spectrum of pathogens, such as Gram-positive bacteria, Gram-negative cocci, mycoplasma, and Leptospira . Until now, little is known about the activity of individual analogues within the complex .

Preparation Methods

Synthetic Routes and Reaction Conditions: Leucomycin A1 is primarily produced through fermentation by the microorganism Streptomyces kitasatoensis . The fermentation process involves cultivating the bacteria under specific conditions that promote the production of the leucomycin complex. The compound is then extracted and purified using various chromatographic techniques .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to a series of purification steps, including filtration, solvent extraction, and chromatography, to isolate and purify the compound . The process is optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Leucomycin A1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its antibacterial properties or to produce derivatives with different biological activities.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have enhanced or altered biological activities. These derivatives are often studied for their potential use in treating different bacterial infections .

Properties

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H67NO14/c1-22(2)18-30(45)53-38-26(6)51-32(21-40(38,7)48)54-35-25(5)52-39(34(47)33(35)41(8)9)55-36-27(16-17-42)19-23(3)28(43)15-13-11-12-14-24(4)50-31(46)20-29(44)37(36)49-10/h11-13,15,17,22-29,32-39,43-44,47-48H,14,16,18-21H2,1-10H3/b12-11+,15-13+/t23-,24-,25-,26+,27+,28+,29-,32+,33-,34-,35-,36+,37+,38+,39+,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMDOFXTVAPVLX-YWQHLDGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H67NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016463
Record name Leucomycin A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

786.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16846-34-7, 1392-21-8
Record name Leucomycin A1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16846-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucomycin A1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016846347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kitasamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09309
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Leucomycin A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUCOMYCIN A1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX09Z4QW5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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